Lipophilicity Tuning: logP Comparison of 6-Chloro-2-(methoxymethyl)pyrimidine-4-carboxylic acid vs. 2-Methyl and 2-H Analogs
The target compound displays a calculated logP of -0.45 (ZINC20) [1], placing it in an optimal hydrophilic space for fragment-based screening. This is ~0.77 log units lower than the des-chloro 2-(methoxymethyl)pyrimidine-4-carboxylic acid (logP 0.3212, Chemscene) , ~1.27 log units lower than 2-methylpyrimidine-4-carboxylic acid (logP 0.819) [2], and ~0.14 log units higher than the parent 6-chloropyrimidine-4-carboxylic acid scaffold (logP ~-0.59, ChemExper) .
| Evidence Dimension | Computed logP (octanol/water partition coefficient) |
|---|---|
| Target Compound Data | -0.45 (ZINC20) |
| Comparator Or Baseline | 2-(methoxymethyl)pyrimidine-4-carboxylic acid (no 6-Cl): 0.3212; 2-methylpyrimidine-4-carboxylic acid: 0.819; 6-chloropyrimidine-4-carboxylic acid: ~-0.59 |
| Quantified Difference | ΔlogP: -0.77 vs. des-Cl; -1.27 vs. 2-methyl; +0.14 vs. parent 6-Cl scaffold |
| Conditions | Computational logP predictions; values from ZINC20, Chemscene, Chembase, and ChemExper databases |
Why This Matters
The intermediate logP (-0.45) offers a balanced hydrophilicity profile that can improve aqueous solubility and reduce nonspecific protein binding relative to more lipophilic 2-alkyl analogs, which is critical for fragment-based drug design and high-concentration biochemical screening.
- [1] ZINC20. ZINC1559158: logP -0.45. Available at: https://zinc20.docking.org/substances/ZINC000001559158/ (accessed 2026-05-05). View Source
- [2] Chembase. 2-Methylpyrimidine-4-carboxylic acid: logP 0.819. Available at: http://www.chembase.cn/substance-1287457.html (accessed 2026-05-05). View Source
